molecular formula C7H5N3O B1599990 Pyrido[3,4-D]pyridazin-1(2H)-one CAS No. 25381-41-3

Pyrido[3,4-D]pyridazin-1(2H)-one

Katalognummer: B1599990
CAS-Nummer: 25381-41-3
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: LVWFGUZOHQWWFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[3,4-D]pyridazin-1(2H)-one is a heterocyclic compound featuring a fused bicyclic structure composed of a pyridine ring and a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-D]pyridazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrido[3,4-D]pyridazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anti-inflammatory and Analgesic Properties

Pyrido[3,4-D]pyridazin-1(2H)-one derivatives have been identified as promising candidates for the treatment of inflammatory diseases. Research indicates that certain derivatives act as selective inhibitors of protein kinases, particularly p38 MAPK, which is involved in the inflammatory response. For instance, compounds derived from this nucleus have shown efficacy in treating conditions like rheumatoid arthritis and psoriasis by inhibiting TNF-α production in rodent models .

A study focused on the synthesis of pyrrolo[3,4-D]pyridazinone derivatives demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), with a superior selectivity towards COX-2 compared to traditional NSAIDs like Meloxicam. This selectivity suggests potential for reduced gastrointestinal side effects commonly associated with non-selective COX inhibitors .

1.2 Anticancer Activity

This compound derivatives have also been explored for their anticancer properties. A series of compounds were evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). One notable compound exhibited greater inhibition than doxorubicin, a standard chemotherapy agent, indicating significant potential for developing new cancer therapies . The structure-activity relationship studies suggest that modifications to the aromatic ring can enhance antitumor activity .

Synthesis and Structure-Activity Relationships

Recent advancements in synthetic methodologies have facilitated the development of novel this compound derivatives. For example, palladium-catalyzed reactions have been employed to synthesize new derivatives with enhanced biological activity . Structure-activity relationship studies indicate that specific substitutions on the pyridazine ring can significantly influence the potency and selectivity of these compounds against various biological targets.

Case Studies and Research Findings

Study Focus Findings
Tynebor et al. (2011)p38 MAPK inhibitorsDeveloped selective inhibitors showing efficacy in rheumatoid arthritis models .
Malinka et al. (2020)COX inhibitorsIdentified compounds with high selectivity for COX-2 over COX-1 .
Lalpara et al. (2022)Anticancer activityCompounds displayed superior inhibition against lung and breast cancer cell lines compared to standard drugs .

Wirkmechanismus

The mechanism of action of Pyrido[3,4-D]pyridazin-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pyrido[3,4-D]pyridazin-1(2H)-one is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties compared to its simpler analogs.

Biologische Aktivität

Pyrido[3,4-D]pyridazin-1(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including palladium-catalyzed reactions. Recent studies have reported the synthesis of several derivatives with enhanced biological activities. For instance, a novel synthesis route was established for derivatives that exhibited significant inhibitory effects on α-glucosidase and α-amylase, as well as anticancer properties against various cell lines .

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied. In vitro assays have demonstrated their efficacy against multiple cancer cell lines.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1fMDA-MB-2316.25Induces apoptosis
10hNCI-H158150FGFR inhibition
8gA549<10EGFR inhibition
12MCF-725Cell cycle arrest

The compound 1f showed notable cytotoxicity in the MDA-MB-231 triple-negative breast cancer cell line, while 10h exhibited potent antitumor efficacy in xenograft models by inhibiting FGFR signaling pathways . Additionally, compound 8g demonstrated higher potency than doxorubicin against lung and melanoma cancer cell lines .

Anti-inflammatory Activity

This compound derivatives have also been evaluated for their anti-inflammatory properties. Some compounds have shown selective inhibition of cyclooxygenase (COX) enzymes.

Table 2: COX Inhibition Activity

CompoundCOX-2 Inhibition (%)COX-1 Inhibition (%)Selectivity Ratio
6a85302.83
Mannich Base90204.50

These findings suggest that certain derivatives possess a favorable selectivity ratio for COX-2 over COX-1, indicating potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. Some studies reported significant activity against Mycobacterium tuberculosis.

Table 3: Antimicrobial Activity

CompoundActivity AgainstMIC (µg/mL)
10 (with piperazine)Mycobacterium0.5
12 (with piperidine)Mycobacterium0.75

While the compounds displayed promising antimycobacterial activity, they were largely ineffective against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound derivatives:

  • Cancer Treatment : A study demonstrated that compound 10h significantly inhibited cancer cell proliferation in vitro and reduced tumor growth in vivo models .
  • Inflammatory Disorders : Research indicated that certain derivatives could be developed into treatments for inflammatory diseases due to their selective COX-2 inhibition .
  • Tuberculosis Management : The antimicrobial properties of selected derivatives suggest their potential role in treating tuberculosis, particularly in resistant strains .

Eigenschaften

IUPAC Name

2H-pyrido[3,4-d]pyridazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWFGUZOHQWWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447956
Record name pyrido[3,4-d]pyridazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25381-41-3
Record name pyrido[3,4-d]pyridazin-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[3,4-D]pyridazin-1(2H)-one
Reactant of Route 2
Reactant of Route 2
Pyrido[3,4-D]pyridazin-1(2H)-one
Reactant of Route 3
Pyrido[3,4-D]pyridazin-1(2H)-one
Reactant of Route 4
Reactant of Route 4
Pyrido[3,4-D]pyridazin-1(2H)-one
Reactant of Route 5
Reactant of Route 5
Pyrido[3,4-D]pyridazin-1(2H)-one
Reactant of Route 6
Pyrido[3,4-D]pyridazin-1(2H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.